Cas no 2028590-33-0 (1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde)

1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde
- 2028590-33-0
- EN300-1621380
- 1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde
-
- インチ: 1S/C9H12N2O/c1-11-7-10-5-8(11)4-9(6-12)2-3-9/h5-7H,2-4H2,1H3
- InChIKey: IFCCQVINBMTGPC-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CC2=CN=CN2C)CC1
計算された属性
- せいみつぶんしりょう: 164.094963011g/mol
- どういたいしつりょう: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621380-0.25g |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 0.25g |
$1432.0 | 2023-06-04 | ||
Enamine | EN300-1621380-2.5g |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1621380-100mg |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 100mg |
$1183.0 | 2023-09-22 | ||
Enamine | EN300-1621380-500mg |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 500mg |
$1289.0 | 2023-09-22 | ||
Enamine | EN300-1621380-10.0g |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 10g |
$6697.0 | 2023-06-04 | ||
Enamine | EN300-1621380-0.5g |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1621380-5.0g |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1621380-2500mg |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 2500mg |
$2631.0 | 2023-09-22 | ||
Enamine | EN300-1621380-50mg |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 50mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1621380-250mg |
1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2028590-33-0 | 250mg |
$1235.0 | 2023-09-22 |
1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehydeに関する追加情報
1-(1-Methyl-1H-Imidazol-5-Yl)Methylcyclopropane-1-Carbaldehyde: A Comprehensive Overview
The compound 1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde (CAS No. 2028590-33-0) is a fascinating molecule with a unique structure and potential applications in various fields. This compound combines the structural features of an imidazole ring, a cyclopropane moiety, and an aldehyde group, making it a subject of interest for researchers in organic chemistry, pharmacology, and materials science. In this article, we will delve into its structural characteristics, synthesis methods, chemical properties, and recent advancements in its applications.
The imidazole ring is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. In this compound, the imidazole ring is substituted with a methyl group at position 1 and connected to a cyclopropane-aldehyde moiety via a methylene bridge. The cyclopropane ring, known for its high ring strain and reactivity, adds another layer of complexity to the molecule. The aldehyde group at position 1 of the cyclopropane further enhances the reactivity and functional versatility of this compound.
Recent studies have highlighted the potential of 1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde as a building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic additions and cycloadditions, makes it a valuable intermediate in the construction of complex molecular architectures. For instance, researchers have explored its use in the synthesis of bioactive compounds, where the imidazole ring can serve as a scaffold for drug design.
The synthesis of this compound typically involves multi-step reactions. One common approach is the alkylation of an imidazole derivative followed by oxidation to introduce the aldehyde group. The use of transition metal catalysts has been reported to enhance the efficiency of these reactions. For example, palladium-catalyzed coupling reactions have been employed to construct the imidazole-cyclopropane linkage with high regioselectivity.
From a chemical properties perspective, 1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde exhibits interesting reactivity due to the interplay between its functional groups. The aldehyde group can participate in condensation reactions, such as the formation of enones or imines, while the cyclopropane ring can undergo [2+2] or [4+2] cycloadditions under specific conditions. These reactions not only highlight the molecule's versatility but also open avenues for its application in supramolecular chemistry and material science.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the conjugation between the imidazole ring and the cyclopropane-aldehyde system significantly influences its electronic properties. This understanding has paved the way for tailored modifications to enhance its performance in specific applications.
In terms of applications, 1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde has shown promise in drug discovery efforts. Its structural features make it an ideal candidate for targeting various biological pathways. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors or anti-inflammatory agents. Additionally, its reactivity makes it a useful precursor for synthesizing advanced materials with tailored properties.
Looking ahead, ongoing research is focused on optimizing the synthesis routes for this compound to improve yield and reduce costs. Green chemistry approaches are being explored to develop environmentally friendly methods for its production. Furthermore, researchers are investigating novel applications in areas such as catalysis and sensors, leveraging its unique chemical properties.
In conclusion, 1-(1-methyl-1H-imidazol-5-Yl)Methylcyclopropane-1-Carbaldehyde (CAS No. 2028590-33-X) is a versatile molecule with significant potential across multiple disciplines. Its unique structure enables diverse chemical transformations and applications, making it an exciting subject for continued research and development.
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